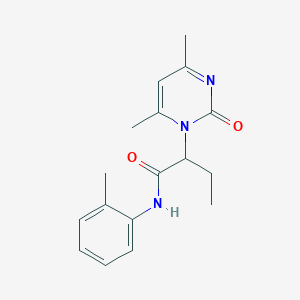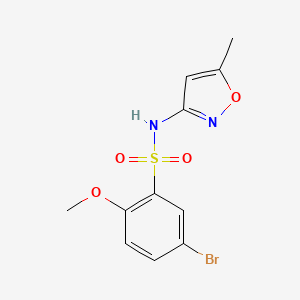![molecular formula C13H26N2 B5169014 (3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CX614 and is a derivative of the well-known compound aniracetam. CX614 is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes in the brain.
Wirkmechanismus
CX614 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. CX614 binds to a specific site on the receptor and enhances the response to glutamate, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CX614 has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. It has also been shown to increase the number of AMPA receptors on the cell surface, leading to increased synaptic transmission and plasticity. CX614 has been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CX614 in lab experiments is its ability to enhance synaptic plasticity and improve cognitive function. However, one limitation is that it can be difficult to obtain pure CX614, and the synthesis method can be complex and time-consuming.
Zukünftige Richtungen
There are several future directions for research on CX614. One area of interest is its potential use in treating drug addiction and depression. Another area of interest is its potential use in enhancing cognitive function in healthy individuals and in treating cognitive impairments in neurological disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of CX614.
Synthesemethoden
The synthesis of CX614 involves the reaction of aniracetam with cyclohexenylmethyl bromide and N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base and a solvent, such as acetonitrile or dimethylformamide. The resulting product is purified using column chromatography to obtain pure CX614.
Wissenschaftliche Forschungsanwendungen
CX614 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, enhance memory consolidation, and increase synaptic plasticity in animal models. CX614 has also been studied for its potential use in treating drug addiction and depression.
Eigenschaften
IUPAC Name |
N'-(cyclohex-3-en-1-ylmethyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-4-15(11-10-14(2)3)12-13-8-6-5-7-9-13/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULUULBIDGUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-naphthyl)ethyl]butanamide](/img/structure/B5168974.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)

![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)

![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)

